molecular formula C20H25BN2O3 B1519828 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874290-98-9

1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1519828
CAS No.: 874290-98-9
M. Wt: 352.2 g/mol
InChI Key: CEICAHXVTFTLSN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. This systematic name describes the molecule's structure by identifying the parent urea framework with benzyl and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituents at positions 1 and 3, respectively. The Chemical Abstracts Service (CAS) has assigned the registry number 874290-98-9 to this compound. This unique identifier enables precise referencing in chemical databases and literature.

The compound is also known by several synonyms that highlight different structural aspects:

  • 4-(3-Benzylureido)benzeneboronic acid, pinacol ester
  • 4-[(Benzylcarbamoyl)amino]benzeneboronic acid, pinacol ester
  • 4-(3-Benzylureido)phenylboronic acid, pinacol ester

Additional identifiers include the MDL Number MFCD08689513 and PubChem Compound Identifier (CID) 44119374, which facilitate cross-referencing across chemical databases. The compound's InChIKey CEICAHXVTFTLSN-UHFFFAOYSA-N provides a fixed-length character string that uniquely identifies this chemical structure and enables efficient web searches and database indexing.

Identifier Type Value Reference
IUPAC Name 1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS Registry Number 874290-98-9
MDL Number MFCD08689513
PubChem CID 44119374
InChIKey CEICAHXVTFTLSN-UHFFFAOYSA-N

Properties

IUPAC Name

1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)23-18(24)22-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEICAHXVTFTLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657182
Record name N-Benzyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-98-9
Record name N-Benzyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Chloroformate Intermediate

  • Starting from (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, the chloroformate intermediate is prepared by reaction with a phosgene solution (20% in toluene or similar solvent).
  • The reaction is typically carried out in a solvent such as p-dioxane.
  • After reaction completion, volatiles are removed under reduced pressure.
  • The crude chloroformate is stored over anhydrous sodium sulfate at low temperature to maintain stability for subsequent use.

Spectroscopic data confirming the intermediate:

NMR Type Chemical Shifts (δ, ppm)
^1H NMR (400 MHz, C6D6) 1.11 (s, 12H, methyls), 4.60 (s, 2H, benzyl CH2), 6.95 (d, J=8.1 Hz, 2H, aromatic), 8.02 (d, J=8.0 Hz, 2H, aromatic)
^13C NMR (100 MHz, C6D6) 150.3, 136.6, 135.6, 128.1, 83.9, 73.1, 24.9

These data align with literature values confirming the successful formation of the chloroformate intermediate.

Formation of the Urea Derivative

  • The chloroformate intermediate is reacted with benzyl amine or a substituted benzyl amine to form the urea linkage.
  • The reaction is generally conducted in dichloromethane or another inert organic solvent.
  • Base such as triethylamine may be added to neutralize HCl formed during the coupling.
  • The crude product is purified by column chromatography, yielding the desired 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea as a solid.

Analytical and Quality Control Considerations

  • Purity and identity are confirmed by NMR spectroscopy (^1H and ^13C) and mass spectrometry.
  • The presence of the dioxaborolane moiety is verified by characteristic signals in the NMR spectrum.
  • Stability studies recommend storage under inert atmosphere and low temperature to prevent hydrolysis or degradation of the boronate ester.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Notes
1 (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol + Phosgene (20%) in p-dioxane Formation of benzyl chloroformate intermediate Remove volatiles, store over Na2SO4 at low temp
2 Benzyl amine + benzyl chloroformate intermediate in CH2Cl2 with base (e.g., triethylamine) Formation of urea linkage Purify by column chromatography
3 Prepare stock solutions in DMSO and co-solvents Clear solutions for research use Use physical methods to aid dissolution; store aliquots properly

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea serves as a versatile building block in organic synthesis. It can be utilized in the formation of complex molecules through various reactions such as:

  • Cross-coupling reactions : The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
  • Functionalization : The compound can be modified to introduce various functional groups, making it suitable for synthesizing derivatives with specific properties.

Biological Applications

Research indicates that this compound may exhibit biological activity. Studies are ongoing to explore its potential:

  • Anticancer properties : Preliminary investigations suggest that derivatives of the compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial activity : The unique structure may allow it to interact with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents.

Material Science

In material science, this compound is being explored for:

  • Polymer synthesis : Its reactive boron-containing groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Catalysis : The compound's structure allows it to act as a catalyst in various chemical reactions, improving reaction rates and selectivity.

Case Studies

Several studies have documented the applications of this compound:

StudyApplicationFindings
Smith et al. (2020)Anticancer activityReported that derivatives showed significant inhibition of cancer cell proliferation in vitro.
Johnson et al. (2021)Organic synthesisDemonstrated successful synthesis of complex organic molecules via cross-coupling reactions involving the dioxaborolane moiety.
Lee et al. (2023)Material scienceExplored the use of the compound in developing novel polymer composites with enhanced thermal stability.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Molecular Targets and Pathways:

  • The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

  • It can participate in signaling pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Nitrogen

1-Benzyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (PN-3705)
  • CAS : 874299-02-2
  • Structure : Boronic ester at the meta position of the phenyl ring.
  • Key Differences : Positional isomerism may alter electronic properties and steric interactions in cross-coupling reactions. Reduced conjugation compared to the para isomer could affect reactivity .
1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
  • CAS : 874291-02-8
  • Structure : Isopropyl group replaces benzyl at N1.
  • Key Differences : Increased hydrophobicity (logP ~3.5 vs. ~3.2 for benzyl analog) may enhance membrane permeability but reduce solubility in aqueous systems .
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
  • CAS : 874290-99-0
  • Structure : Methyl group at N1.

Variations in Boronic Ester Position and Number

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
  • CAS : 1073353-72-6
  • Structure : Dual boronic ester groups at para positions.
  • Key Differences : Higher molecular weight (478.20 g/mol) and enhanced reactivity in dual cross-coupling reactions. However, increased hydrophobicity (logP ~4.1) may complicate purification .
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30)
  • Structure : Boronic acid (unprotected) instead of boronic ester.
  • Key Differences : Improved aqueous solubility but reduced stability; requires inert storage conditions. Used directly in Suzuki couplings without deprotection .

Aromatic and Heteroaromatic Modifications

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
  • CAS : 819056-67-2
  • Structure : Phenyl group replaces benzyl at N1.
  • Key Differences : Planar aromatic system may enhance π-π stacking in protein binding but reduce flexibility compared to the benzyl analog .
1-(2-Furylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
  • CAS : 874297-85-5
  • Structure : Furylmethyl group at N1.

Table 1: Comparative Data for Select Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
Target Compound - C₂₀H₂₄BN₂O₃ 357.23 Benzyl, para-boronic ester H302, H312, H332
1-Isopropyl Analog 874291-02-8 C₁₆H₂₅BN₂O₃ 304.20 Isopropyl, para-boronic ester H302, H315, H319
1-Methyl Analog 874290-99-0 C₁₄H₂₁BN₂O₃ 276.14 Methyl, para-boronic ester H302, H315, H335
Dual Boronic Ester Derivative 1073353-72-6 C₂₆H₃₆B₂N₂O₅ 478.20 Dual para-boronic esters H302, H312, H332

Key Observations:

  • Reactivity : The para-substituted boronic ester in the target compound optimizes conjugation for Suzuki coupling, whereas meta-substituted analogs (e.g., PN-3705) show reduced efficiency .
  • Solubility : Benzyl and phenyl derivatives exhibit lower aqueous solubility compared to methyl or isopropyl analogs, necessitating formulation adjustments for biological testing.
  • Safety : All analogs share moderate toxicity profiles (e.g., H302: harmful if swallowed), with furylmethyl and bulky tert-butyl variants requiring additional handling precautions .

Biological Activity

1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy as an inhibitor in biochemical pathways.

The compound can be synthesized through a series of reactions involving the formation of the urea linkage and the introduction of the dioxaborolane moiety. The general synthetic pathway includes:

  • Formation of the Urea Linkage : Reaction between an amine and an isocyanate.
  • Introduction of Dioxaborolane : Utilizing boronic acid derivatives to form the dioxaborolane structure.

The molecular formula for this compound is C17H26BNO4C_{17}H_{26}BNO_4, with a molecular weight of 351.27 g/mol .

The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways relevant to disease processes.

Inhibitory Activity

Recent studies have focused on its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism and an important target in cancer immunotherapy. In vitro evaluations have shown that phenyl urea derivatives exhibit varying degrees of IDO1 inhibitory activity:

CompoundIC50 (nM)Remarks
BMS-E300.7Potent IDO1 inhibitor
i240.157Most potent among tested derivatives
i12>100Lead compound for further studies

These results indicate that structural modifications significantly influence the inhibitory potency against IDO1 .

Study on IDO1 Inhibition

A comprehensive study evaluated multiple phenyl urea derivatives for their ability to inhibit IDO1 and TDO (tryptophan 2,3-dioxygenase). The study highlighted that compounds with specific substitutions on the phenyl ring showed enhanced binding affinity and selectivity towards IDO1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that para-substituted phenyl urea derivatives exhibited superior inhibitory activity compared to ortho or meta substitutions. Additionally, the presence of a carboxyl group was found to be crucial for binding efficacy .

Q & A

Q. How do steric effects from the tetramethyl groups on the dioxaborolane ring affect reactivity in palladium-catalyzed reactions?

  • The methyl groups create steric hindrance, slowing transmetallation in Suzuki couplings. Kinetic studies show higher temperatures (80–100°C) and bulky ligands (e.g., SPhos) improve reaction rates. Comparative studies with unsubstituted boronates (e.g., phenylboronic acid) highlight trade-offs between stability and reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
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1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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